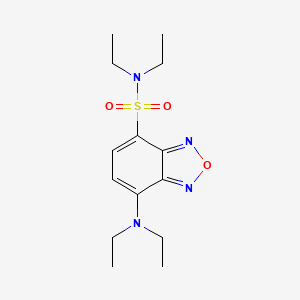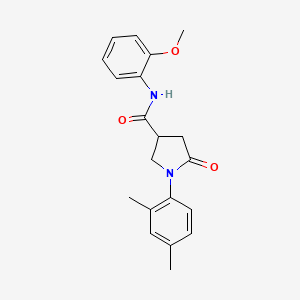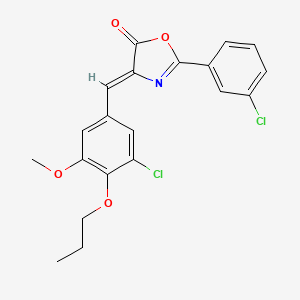
7-(diethylamino)-N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide, also known as DBD-SD, is a fluorescent dye that has been extensively used in scientific research as a probe for biomolecules and biological processes. It has a unique chemical structure that allows it to bind to specific targets and emit fluorescence upon excitation, making it a valuable tool for imaging and detection in various fields of study.
Mechanism of Action
7-(diethylamino)-N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide binds to specific targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. Upon excitation with light of a specific wavelength, it emits fluorescence that can be detected and measured. The intensity and wavelength of the fluorescence depend on the environment and properties of the target molecule, allowing for specific and sensitive detection.
Biochemical and physiological effects:
7-(diethylamino)-N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide is generally considered to be non-toxic and non-invasive, making it a safe and reliable tool for scientific research. However, its binding to specific targets may affect their structure and function, potentially altering their biochemical and physiological properties. Therefore, careful consideration and validation of experimental conditions are necessary to ensure accurate and reliable results.
Advantages and Limitations for Lab Experiments
7-(diethylamino)-N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide has several advantages for lab experiments, including its high sensitivity, specificity, and versatility. It can be used in a variety of experimental conditions and techniques, such as fluorescence microscopy, flow cytometry, and spectroscopy. However, its limitations include potential interference with other fluorescent probes and the need for careful optimization of experimental conditions to avoid false positives or negatives.
Future Directions
There are several future directions for the use of 7-(diethylamino)-N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide in scientific research. One potential application is in the development of new diagnostic and therapeutic tools for diseases such as cancer and neurological disorders. Another direction is in the study of complex biological systems and processes, such as protein-protein interactions and signaling pathways. Additionally, the development of new variants and modifications of 7-(diethylamino)-N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide may further enhance its properties and applications.
Synthesis Methods
7-(diethylamino)-N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-nitrothiazole with diethylamine, followed by cyclization with ethyl oxalyl chloride and subsequent sulfonation with sulfuric acid. The final product is obtained through purification and recrystallization.
Scientific Research Applications
7-(diethylamino)-N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide has been widely used in scientific research as a fluorescent probe for biomolecules and biological processes. It has been used to study the structure and function of proteins, DNA, RNA, and other biomolecules, as well as to monitor cellular processes such as membrane potential, pH, and ion concentration. Its unique fluorescent properties make it a valuable tool for imaging and detection in various fields of study, including biochemistry, molecular biology, neuroscience, and pharmacology.
properties
IUPAC Name |
7-(diethylamino)-N,N-diethyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-5-17(6-2)11-9-10-12(14-13(11)15-21-16-14)22(19,20)18(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPRNBFXFNUFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C2=NON=C12)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4876733.png)
![N-cyclopropyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4876736.png)

![ethyl 2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4876753.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4876759.png)

![2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4876778.png)
![1-[(4-methoxyphenoxy)acetyl]-2-methylindoline](/img/structure/B4876783.png)
![(3aR,7aS)-2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4876784.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4876788.png)
![1-({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4876801.png)

![3-{[4-(ethylsulfonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4876822.png)
![methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4876827.png)